molecular formula C12H8F3NO3S B1349360 2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine CAS No. 238742-86-4

2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine

Cat. No.: B1349360
CAS No.: 238742-86-4
M. Wt: 303.26 g/mol
InChI Key: MYDIGMNTURCKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 5-position and a 5-carboxyfurfurylthio moiety at the 2-position.

Properties

IUPAC Name

5-[[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3S/c13-12(14,15)7-1-4-10(16-5-7)20-6-8-2-3-9(19-8)11(17)18/h1-5H,6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDIGMNTURCKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371375
Record name 5-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238742-86-4
Record name 5-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Furfurylthio Intermediate: The furfurylthio group can be introduced by reacting furfuryl alcohol with a thiol compound under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Coupling with Pyridine Ring: The furfurylthio intermediate is then coupled with a pyridine derivative under basic conditions to form the desired compound.

    Carboxylation: The final step involves the carboxylation of the furfurylthio group to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The furfurylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemical Applications

The trifluoromethyl group in this compound is known to enhance biological activity, making it valuable in the development of agrochemicals. Trifluoromethylpyridines have been widely utilized as intermediates in the synthesis of herbicides, insecticides, and fungicides. The following table summarizes some key agrochemical applications:

Product Active Ingredient Application
Fluazifop-butylTrifluoromethylpyridine derivativeHerbicide for grass control
Other TFMP derivativesVarious derivativesCrop protection against pests

The introduction of the carboxylic acid moiety may further enhance the solubility and efficacy of these compounds in agricultural formulations.

Pharmaceutical Applications

In pharmaceuticals, derivatives of trifluoromethylpyridine have been explored for their potential as therapeutic agents. The unique properties of fluorinated compounds often lead to improved pharmacokinetics and bioavailability. Notable applications include:

  • Antimicrobial Agents: Compounds containing trifluoromethylpyridine have shown activity against various bacterial strains.
  • Anti-inflammatory Drugs: Research indicates that modifications to the pyridine structure can yield compounds with anti-inflammatory properties.

The following table illustrates some pharmaceutical applications:

Drug Candidate Mechanism of Action Target Disease
TFMP Derivative AInhibition of bacterial cell wall synthesisBacterial infections
TFMP Derivative BModulation of inflammatory pathwaysChronic inflammatory diseases

Case Studies

  • Synthesis and Biological Evaluation:
    A study published in Nature Communications examined the synthesis of various trifluoromethylpyridine derivatives, including 2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine. The derivatives were evaluated for their antimicrobial activity, showing promising results against resistant bacterial strains .
  • Agrochemical Development:
    Another research article highlighted the use of trifluoromethylpyridine derivatives in developing novel herbicides. The study demonstrated that these compounds effectively inhibited specific enzymatic pathways in target plants while exhibiting low toxicity to non-target species .

Mechanism of Action

The mechanism of action of 2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives:

Compound Name Substituents at 2-Position Substituents at 5-Position Key Properties/Applications References
This compound 5-Carboxyfurfurylthio (-SCH₂C₅H₃O₂COOH) -CF₃ Potential intermediate for bioactive molecules; carboxylic acid enhances solubility
2-Chloro-5-(trifluoromethyl)pyridine -Cl -CF₃ Herbicidal intermediate (e.g., Pyridalyl); selective against Gramineae weeds
2-Bromo-5-(trifluoromethyl)pyridine -Br -CF₃ Cross-coupling precursor for pharmaceuticals; higher reactivity than chloro analogs
2-(p-Tolyl)-5-(trifluoromethyl)pyridine (3oa) -C₆H₄CH₃ (para-tolyl) -CF₃ High-yield synthesis (83%); used in transition-metal-free coupling reactions
2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (28) -OC₆H₄Br -CF₃ Boronylation precursor for Suzuki-Miyaura reactions; 99% yield in synthesis

Physicochemical Properties

  • Thermal Stability : Halogenated derivatives (e.g., 2-chloro-5-CF₃-pyridine) exhibit high thermal stability (boiling point: 152°C), while thioether-linked compounds may degrade at lower temperatures due to sulfur’s susceptibility to oxidation .

Biological Activity

2-(5-Carboxyfurfurylthio)-5-(trifluoromethyl)pyridine, with the CAS number 238742-86-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₈F₃NO₃S
  • Molecular Weight : 303.26 g/mol
  • Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and a carboxyfurfurylthio moiety, which may contribute to its biological properties.

Antiinflammatory Effects

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. A study evaluating various trifluoromethylated compounds demonstrated that they could inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema assay, where compounds showed an inhibition range of 47-76% compared to indomethacin, a standard anti-inflammatory drug .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. Similar trifluoromethylated compounds have been investigated for their ability to inhibit cancer cell proliferation. For example, docking studies have shown that these compounds can effectively bind to target enzymes involved in cancer cell growth, thereby inhibiting their activity .

The proposed mechanism of action for this compound involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for COX-2, reducing the production of pro-inflammatory mediators.
  • Molecular Binding : Molecular dynamics simulations have indicated that the compound can fit into the active site of COX-2, suggesting a direct interaction that leads to its biological effects .

Study 1: Evaluation of Anti-inflammatory Activity

In a comparative study of various trifluoromethyl compounds, this compound was included among several candidates tested for anti-inflammatory properties. The results indicated that this compound exhibited notable inhibition of COX-2 activity, supporting its potential as an anti-inflammatory agent .

Study 2: Anticancer Activity Assessment

Another study focused on the anticancer activities of similar pyridine derivatives highlighted that compounds with trifluoromethyl substitutions showed effective inhibition against several cancer cell lines. This suggests that further investigation into this compound could reveal significant therapeutic applications in oncology .

Data Summary

PropertyValue
Molecular FormulaC₁₂H₈F₃NO₃S
Molecular Weight303.26 g/mol
CAS Number238742-86-4
Anti-inflammatory ActivityInhibition: 47-76% (vs. Indomethacin)
Anticancer ActivityEffective against various cancer cell lines

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5-carboxyfurfurylthio)-5-(trifluoromethyl)pyridine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
  • Step 1 : Start with 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) as the core scaffold .
  • Step 2 : Introduce the 5-carboxyfurfurylthio moiety via thiol-ether formation using a furfuryl thiol derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Purify via silica gel chromatography (petroleum ether/ethyl acetate gradient) to isolate the product .
  • Key Considerations : Monitor reaction progress using TLC and optimize temperature (60–80°C) to avoid decomposition of the trifluoromethyl group .

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer :
  • Purification : Use column chromatography (silica gel, 20:1 to 5:1 petroleum ether/ethyl acetate) to resolve impurities. For polar intermediates, reverse-phase HPLC may be required .
  • Characterization :
  • ¹H/¹³C NMR : Confirm regiochemistry of the pyridine ring and thioether linkage. The trifluoromethyl group shows a distinct singlet at ~δ -62 ppm in ¹⁹F NMR .
  • HRMS : Validate molecular weight (expected m/z for C₁₂H₉F₃N₂O₃S: ~318.02) .

Q. What analytical techniques are critical for assessing its stability under experimental conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >150°C for trifluoromethylpyridines) .
  • pH Stability Tests : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. The carboxylic acid group may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

  • Methodological Answer :
  • Directing Groups : Install temporary directing groups (e.g., -COOR) to guide C-H activation at specific positions .
  • Computational Modeling : Use DFT calculations to predict electronic effects of the trifluoromethyl group on reaction pathways. For example, the CF₃ group is meta-directing, favoring substitution at the 3-position .
  • Experimental Validation : Compare reaction outcomes with model substrates like 2-chloro-5-(trifluoromethyl)pyridine to isolate regiochemical preferences .

Q. What strategies resolve contradictions between observed biological activity and chemical stability?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Modify the carboxyfurfurylthio moiety (e.g., esterify the carboxylic acid) to improve stability while retaining bioactivity .
  • Accelerated Stability Testing : Expose derivatives to simulated physiological conditions (37°C, PBS buffer) and correlate degradation products with loss of activity .
  • Biological Assays : Test stabilized analogs in target-specific assays (e.g., enzyme inhibition for neurological targets) to confirm retained efficacy .

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in catalytic reactions?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize ¹⁸F-labeled analogs to track CF₃ group behavior in Pd-catalyzed C-H arylation reactions .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of CF₃ vs. CH₃ derivatives to assess electronic/steric contributions .
  • In Situ Spectroscopy : Use IR/Raman spectroscopy to detect intermediates during catalysis (e.g., Pd-CF₃ complexes) .

Q. What methodologies optimize this compound for materials science applications (e.g., liquid crystals)?

  • Methodological Answer :
  • Crystallography : Analyze solid-state packing via X-ray diffraction to assess mesogenic potential. The planar pyridine ring and flexible thioether linkage may support liquid crystalline phases .
  • Thermotropic Behavior : Measure phase transitions (DSC) and compare with analogs lacking the carboxyfurfuryl group .

Q. How do catalytic systems (e.g., Pd-based) influence its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂, Pd(dba)₂, and ligands (e.g., XPhos) in Suzuki-Miyaura couplings. Electron-deficient ligands enhance reactivity with the CF₃-substituted pyridine .
  • Solvent Effects : Use polar aprotic solvents (DMF, NMP) to stabilize charged intermediates in C-H activation .

Q. What interdisciplinary approaches resolve data contradictions between solubility and reactivity studies?

  • Methodological Answer :
  • Co-solvent Systems : Improve aqueous solubility by adding DMSO or cyclodextrins while monitoring reactivity changes .
  • Multivariate Analysis : Apply PCA or PLS regression to correlate solubility parameters (logP, Hansen solubility parameters) with reaction yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.